molecular formula C25H44O4 B1222896 Dimenthyl glutarate

Dimenthyl glutarate

Cat. No.: B1222896
M. Wt: 408.6 g/mol
InChI Key: IVFWZYOGAYVLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimenthyl glutarate, also known as this compound, is a useful research compound. Its molecular formula is C25H44O4 and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolublevery slightly soluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Dimethyl Glutarate in Organic Chemistry

Dimethyl glutarate serves as an important intermediate in organic synthesis. It can be converted into glutaric acid through hydrolytic-catalytic reactions using cation exchange resin catalysts. This method is environmentally friendly and has a high conversion efficiency, reaching over 85% in optimal conditions. The process involves heating dimethyl glutarate with water, yielding glutaric acid, which is widely used in the production of plastics and pharmaceuticals .

Case Study: Reductive Deamination of Glutamic Acid

A significant application of dimethyl glutarate is its production from glutamic acid via reductive deamination. This process utilizes metal catalysts, such as platinum on titanium dioxide, to achieve high yields (up to 81%) under specific conditions (225 °C and 30 bar H₂). This method highlights the potential of dimethyl glutarate as a bio-based chemical derived from renewable resources .

Role in T Cell Metabolism

Recent studies have indicated that glutarate, a metabolite derived from dimethyl glutarate, plays a crucial role in regulating T cell metabolism and function. It influences T cell differentiation and enhances cytotoxicity against tumor cells. This finding suggests potential therapeutic applications in immunotherapy for cancer treatment .

Case Study: Glutarate's Effects on T Cells

In vivo experiments demonstrated that administration of diethyl glutarate (a related compound) increased the population of cytotoxic CD8+ T cells, suggesting that modulating glutarate levels could improve immune responses against tumors .

Environmental Impact

Dimethyl glutarate is classified as a safer alternative chemical by the Environmental Protection Agency (EPA). Its low toxicity profile and biodegradability make it an attractive option for industries looking to reduce their environmental footprint while maintaining effective cleaning capabilities .

Properties

IUPAC Name

bis(5-methyl-2-propan-2-ylcyclohexyl) pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O4/c1-16(2)20-12-10-18(5)14-22(20)28-24(26)8-7-9-25(27)29-23-15-19(6)11-13-21(23)17(3)4/h16-23H,7-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFWZYOGAYVLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCC(=O)OC2CC(CCC2C(C)C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019988
Record name Dimenthyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber amorphous or crystalline solid/Fresh minty aroma
Record name Dimenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to Insoluble, Very slightly soluble (in ethanol)
Record name Dimenthyl glutarate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2268/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

406179-71-3
Record name Dimenthyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The inventive process is simple to practice using conventional equipment and techniques. Menthol and excess glutaric acid are reacted under conditions effective to produce a mixture comprising monomenthyl glutarate and dimenthyl glutarate. The initial weight ratio of glutaric acid to menthol is adjusted to range from 1.0 to 1.6, preferably from 1.05 to 1.56. This provides a product mixture that comprises from 60 to 70 wt. % of MMG and from 30 to 40 wt. % of DMG.
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